Sodium Ethanesulfonate

Description

Significance in Chemical Sciences Research

In the realm of chemical sciences, sodium ethanesulfonate (B1225610) is a versatile compound with several notable applications. It is frequently used as a buffering agent in biological and biochemical research, proving particularly effective in maintaining a stable pH in the slightly acidic to neutral range of 5.5 to 6.7. atamanchemicals.com This stability is crucial for experiments involving protein purification, enzyme assays, and electrophoresis. atamanchemicals.com

The compound also plays a role in organic synthesis, where it can serve as an intermediate or a reagent. atamanchemicals.com It acts as a source of the ethanesulfonate group, which can be incorporated into other molecules to enhance their water solubility or to modify their reactivity for specific applications like catalytic reactions or polymer production. atamanchemicals.com In analytical chemistry, it is sometimes employed as a counterion in chromatography or spectroscopic methods to stabilize ionic species and improve measurement precision. atamanchemicals.com

Furthermore, research has explored the use of sodium ethanesulfonate in materials science. For instance, it has been investigated as a surface modifier for photoelectrodes in dye-sensitized solar cells (DSSCs). tandfonline.com Studies have shown that modifying a TiO₂ film with this compound can suppress interfacial charge recombination, leading to an increase in the solar cell's efficiency. tandfonline.com It may also find use in electrochemical research and battery technologies as a conductive material or ionic dopant. atamanchemicals.com

Overview of Ethanesulfonate Chemistry and Derivatives

Ethanesulfonate is the conjugate base of ethanesulfonic acid, a strong organic acid. wikipedia.orgnih.gov The sodium salt form enhances its solubility in water and polar solvents, making it a practical reagent in various chemical processes. atamanchemicals.com

The chemistry of ethanesulfonates allows for the creation of a wide array of derivatives with specific functionalities. These derivatives are synthesized for various applications, from pharmaceuticals to materials science. For example, substituted ethenesulfonic acid ester derivatives have been designed and synthesized as selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target in certain medical therapies. ingentaconnect.com The synthesis of these derivatives often involves multi-step chemical reactions, such as the Wittig-Horner reaction. ingentaconnect.com

Other derivatives include those with modified acyl groups, which are used as surfactants in various industries. ontosight.aiontosight.ai The synthesis of these compounds typically involves the reaction of ethanesulfonic acid with other chemical entities, followed by the formation of the sodium salt to improve solubility and stability. ontosight.ai Additionally, water-soluble polymers like poly[3-(ethanesulfonate)thiophene] have been synthesized for applications such as charge dissipation in electron-beam lithography. kpi.ua

Below is a data table summarizing some of the key research findings and applications of this compound and its derivatives.

| Research Area | Specific Application/Finding | Reference |

| Biochemical Research | Used as a zwitterionic buffer to maintain stable pH in the range of 5.5 to 6.7 for protein purification and enzyme assays. | atamanchemicals.com |

| Materials Science | Modification of TiO₂ photoelectrodes in dye-sensitized solar cells (DSSCs) with this compound increased power conversion efficiency from 10.21% to 11.20%. | tandfonline.com |

| Organic Synthesis | Serves as a source of the ethanesulfonate group to introduce hydrophilic properties into other molecules. | atamanchemicals.com |

| Pharmaceutical Research | Used to form pharmaceutically acceptable salt forms of active pharmaceutical ingredients (APIs) to improve solubility and stability. | atamanchemicals.com |

| Analytical Chemistry | Employed as a counterion in chromatography and spectroscopic methods to stabilize ionic species. | atamanchemicals.com |

| Polymer Chemistry | Water-soluble acid or ammonium (B1175870) salt forms of poly[3-(ethanesulfonate)thiophene] are used as a discharge top layer in electron-beam lithography. | kpi.ua |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5324-47-0 |

|---|---|

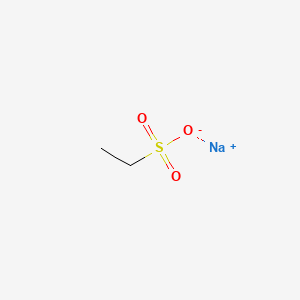

Molecular Formula |

C2H6NaO3S |

Molecular Weight |

133.12 g/mol |

IUPAC Name |

sodium;ethanesulfonate |

InChI |

InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5); |

InChI Key |

QDPMLKBAQOZXEF-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCS(=O)(=O)O.[Na] |

Other CAS No. |

5324-47-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of Sodium Ethanesulfonate

Role as a Reagent in Organic Synthesis

In the realm of organic synthesis, sodium ethanesulfonate (B1225610) is utilized as an intermediate or a reagent for preparing other sulfonated compounds. atamanchemicals.com It acts as a source of the ethanesulfonate functional group, which can be incorporated into different molecular structures to alter their chemical behavior in a desired manner. atamanchemicals.com

Sodium ethanesulfonate provides the ethanesulfonate group (–SO₃CH₂CH₃), which can be transferred to other molecules. atamanchemicals.com The primary purpose of this modification is to introduce a hydrophilic (water-attracting) functional group into the target molecule. atamanchemicals.com This alteration is particularly valuable when designing compounds that require increased water solubility or specific reactivity for applications like catalytic reactions or polymer production. atamanchemicals.com The introduction of the ethanesulfonyl group can significantly enhance the water solubility and modify the chemical reactivity of the target molecule. atamanchemicals.com

This compound is employed to derivatize other chemicals, which is a process of transforming a chemical compound into a product of similar structure, called a derivative. atamanchemicals.com This derivatization helps to control or modulate the reactivity, solubility, and polarity of molecules within synthetic pathways. atamanchemicals.com For instance, the attachment of the ethanesulfonate moiety can alter the electronic and steric environment of a molecule, thereby influencing its reaction kinetics and selectivity in subsequent synthetic steps. While specific mechanisms are diverse and depend on the substrate, the principle involves leveraging the properties of the sulfonate group to guide the synthesis towards a desired outcome. The process of derivatization is a key strategy for the structural identification of metabolites and can be used to enhance the ionization efficiency of various compounds in analyses. science.gov

Salt Formation Chemistry and Properties

The conversion of acidic or basic drugs into salt forms is a widely used and effective method for enhancing their solubility and dissolution rates. nih.gov this compound is particularly relevant in this context for basic drug molecules.

In pharmaceutical development, this compound is frequently used to create salt versions of active pharmaceutical ingredients (APIs). atamanchemicals.com Many drug molecules, initially synthesized as free bases, may exhibit poor solubility, stability, or bioavailability. atamanchemicals.com By reacting these basic drugs with ethanesulfonic acid to form ethanesulfonate salts (also known as esylates), their solubility in water can be significantly improved. atamanchemicals.com This enhancement facilitates easier dissolution in bodily fluids, which in turn can lead to better absorption into the bloodstream. atamanchemicals.com

The formation of an ethanesulfonate salt creates a more stable, ionized version of the drug that can dissolve quickly. atamanchemicals.com This is especially beneficial for drugs that are poorly soluble in water or are prone to degradation in the acidic environment of the stomach. atamanchemicals.com Furthermore, the use of this compound can contribute to greater shelf stability, ensuring that the drug maintains its potency over time. atamanchemicals.com Salt formation is a common strategy in drug formulation to improve a compound's properties for better delivery and efficacy. atamanchemicals.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5324-47-0 |

| Molecular Formula | C₂H₅NaO₃S |

| Molecular Weight | 132.11 g/mol |

| Appearance | White powder to crystal |

| Melting Point | 267-270°C (decomposes) |

| Solubility | Soluble in water |

| Purity | >98.0% |

This table is populated with data from sources chemscene.comtcichemicals.comscbt.comchemicalbook.com.

Interaction with Other Chemical Species

The ethanesulfonate functional group and its derivatives can interact with various reactive chemical species, a subject of interest in fields such as atmospheric chemistry and materials science.

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species involved in various chemical and biological processes. nih.govmdpi.com It is known to react with electron-rich compounds, including organic sulfides. mdpi.comnih.gov The reaction of singlet oxygen with organic sulfides typically leads to the formation of sulfoxides and sulfones. nih.govrsc.org

While direct studies on the reaction of singlet oxygen with this compound itself are not extensively detailed in the provided search results, the reactivity of related sulfur compounds provides insight. Organic sulfides and disulfides are oxidized by singlet oxygen. mdpi.comrsc.org For instance, the reaction of singlet oxygen with methionine, an amino acid containing a sulfide (B99878) group, results in methionine sulfoxide (B87167) with a near 100% yield. rsc.org This suggests that the sulfur atom in ethanesulfonate derivatives could potentially be susceptible to oxidation by singlet oxygen, although the oxidation state of sulfur in the sulfonate group (-SO₃⁻) is already high, which may affect its reactivity compared to a sulfide. Recent evidence indicates that singlet oxygen can attack ethylene (B1197577) groups (-CH₂-CH₂-), which are present in the ethyl portion of ethanesulfonate, leading to degradation in certain contexts like Li-ion battery electrolytes. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-diphenylisobenzofuran |

| 2'-deoxyadenosine |

| 2'-deoxyguanosine |

| Acetaldehyde (B116499) |

| Acetaldehyde dimethylacetal |

| Acetone (B3395972) |

| Acetylenedicarboxylate |

| Adipate |

| Alginate |

| Amine-PEG2-biotin |

| Ammonium (B1175870) sulfate (B86663) |

| Anthracene |

| Ascorbate |

| Aspartate |

| Benzenesulfonate |

| Benzoate |

| Bisulfate |

| Borate |

| Bromide |

| Butyrate |

| Calcium hydroxide |

| Calcium sulfate |

| Camphorate |

| Camphorsulfonate |

| Carbyl sulfate |

| Citrate |

| Cyanide |

| Cyclopentanepropionate |

| Cysteine |

| Dabrafenib |

| Digluconate |

| Dihydroxyfumarate |

| Dodecylsulfate |

| Enrofloxacin |

| Ethanesulfonic acid |

| Ethanesulfonyl chloride |

| Ethyl methanesulfonate |

| Ethylene carbonate |

| Ethylenediamine |

| Flurbiprofen |

| Formate (B1220265) |

| Formic acid |

| Fumarate |

| Furfuryl alcohol |

| Glucoheptonate |

| Gluconate |

| Glucose |

| Glycerophosphate |

| Glyoxal |

| Graphene |

| Hemisulfate |

| Heptanoate |

| Hexanoate |

| Hydroiodide |

| Hydrogen peroxide |

| Hydrogen sulfide |

| Hypochlorite |

| Iodide |

| Iodoalkanes |

| Isethionic acid |

| Isopropyl methanesulfonate |

| Lactate |

| Lactobionate |

| Laurate |

| Lauryl sulfate |

| Letermovir |

| Malate |

| Maleate |

| Malonate |

| Mesna |

| Methanesulfinate |

| Methanesulfonic acid |

| Methanol |

| Methionine |

| Methionine sulfoxide |

| Methyl methanesulfonate |

| Muconate |

| N, N-diethyldithiocarbamate |

| N,N-dimethylaniline |

| N,N,N',N'-tetramethylphenylenediamine |

| Nicotinate |

| Nitrate |

| Nitrilotriacetic acid |

| Nitrite |

| Oleate |

| Oxalate |

| Palmitate |

| Pamoate |

| Pectinate |

| Pentabromophenolate |

| Pentachlorophenolate |

| Peroxydisulfate |

| Peroxymonosulfate |

| Persulfate |

| Phenanthrene |

| Phenylalanine |

| Phosphorus pentoxide |

| Polyvinylsulfonic acid |

| Propan-2-ol |

| Pyridazinone |

| Salicylic acid |

| Sodium 1-butanesulfonate |

| Sodium 1-dodecanesulfonate |

| Sodium 1-heptanesulfonate |

| Sodium 1-hexadecanesulfonate |

| Sodium 1-hexanesulfonate |

| Sodium 1-octanesulfonate |

| Sodium 2-bromoethanesulphonate |

| Sodium 2-chloroethanesulfonate monohydrate |

| Sodium azide |

| Sodium carbonate |

| Sodium decane-1-sulfonate |

| This compound |

| Sodium ethyl sulfate |

| Sodium hydroxide |

| Sodium iodide |

| Sodium sulfite (B76179) |

| Sodium tetraborate |

| Sodium-2-(N-ethylmorpholino)ethanesulfonate |

| Stilbene |

| Styrene |

| Sulfuric acid |

| Taurine (B1682933) |

| tert-butyl alcohol |

| Theophylline |

| Toluene |

| Triethylamine |

| Trimethylamine |

Complexation Reactions with Metal Ions

This compound, as the salt of a strong acid, readily dissociates in aqueous solutions, making the ethanesulfonate anion (CH₃CH₂SO₃⁻) available for interaction with metal ions. The sulfonate group (–SO₃⁻) is generally considered a weak coordinating ligand, meaning it forms relatively unstable complexes with most metal ions, especially when compared to stronger ligands like carboxylates or amines. The interaction is primarily electrostatic in nature.

Research into the complexation of simple alkane sulfonates like ethanesulfonate with a wide array of metal ions is not as extensive as for other functional groups. However, the principles of coordination chemistry and studies on related sulfonate-containing molecules provide insight into these reactions. The ethanesulfonate anion can act as a monodentate ligand, coordinating to a metal center through one of the oxygen atoms of the sulfonate group.

The formation of these complexes in a solution is an equilibrium process. For a generic metal ion Mⁿ⁺, the reaction can be represented as:

Mⁿ⁺ + CH₃CH₂SO₃⁻ ⇌ [M(CH₃CH₂SO₃)]⁽ⁿ⁻¹⁾⁺

The stability of the resulting complex is described by the formation constant (K), which is a measure of the strength of the interaction between the metal ion and the ligand.

Detailed Research Findings

Specific thermodynamic data, such as stability constants (log K), enthalpy (ΔH), and entropy (ΔS) changes for the complexation of a broad range of metal ions with this compound, are not extensively documented in publicly available literature. However, studies on similar molecules and related systems offer valuable insights.

For instance, research on the interactions of the HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid) buffer with metal ions indicates that the ethanesulfonate group is a weak coordinator. In a study involving Cu(II) ions, the complex formation was primarily attributed to the piperazine (B1678402) ring, with the ethanesulfonate group playing a minor role. researchgate.net This suggests that for simple ethanesulfonate, the binding affinity for transition metal ions is expected to be low.

The complexation behavior of ethanesulfonate can be inferred to be similar to other simple sulfonate ligands. The interaction strength is expected to follow the general trends observed in coordination chemistry, which are influenced by the charge density of the metal ion (charge-to-radius ratio) and its classification as a hard or soft acid. Hard metal ions, which are typically small and highly charged (e.g., Al³⁺, Fe³⁺, Cr³⁺), are expected to have a stronger electrostatic interaction with the hard oxygen donors of the sulfonate group compared to softer metal ions (e.g., Ag⁺, Hg²⁺).

While comprehensive data tables for this compound are not available, the following table provides a conceptual framework for the expected relative stability of ethanesulfonate complexes with various metal ions based on general coordination chemistry principles.

| Metal Ion | Expected Relative Stability | Coordination Characteristics |

|---|---|---|

| Al³⁺, Fe³⁺, Cr³⁺ | Moderate | Hard acid-hard base interaction, primarily electrostatic. |

| Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺ | Low to Moderate | Borderline acids, weaker interaction than with trivalent hard acids. |

| Ca²⁺, Mg²⁺ | Low | Hard acids with lower charge density, resulting in weaker electrostatic attraction. |

| Ag⁺, Hg²⁺, Pb²⁺ | Very Low | Soft acids, poor interaction with the hard oxygen donors of the sulfonate group. |

| Na⁺, K⁺ | Very Low | Low charge density, primarily exist as free ions in solution with transient ion-pair formation. |

It is important to note that the actual stability constants would need to be determined experimentally using techniques such as potentiometry, calorimetry, or spectroscopy. The lack of such specific data for this compound highlights an area for potential future research in the field of coordination chemistry.

Advanced Analytical Techniques for Sodium Ethanesulfonate Characterization

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating components of a mixture and for quantifying the amount of a specific substance.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Sodium ethanesulfonate (B1225610) is relevant to HPLC in two primary ways: as an analyte and as a mobile phase additive (ion-pairing reagent).

Analysis of Sodium Ethanesulfonate

As an analyte, this compound can be separated using reversed-phase HPLC. sielc.com However, due to its high polarity and lack of a UV chromophore, detection can be challenging. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or conductivity detection are often employed.

Use as an Ion-Pairing Reagent

A major application of this compound in HPLC is its use as an anionic ion-pairing reagent in a technique known as Ion-Pair Chromatography (IPC). welch-us.commasontechnology.ie This method is used to separate cationic (basic) analytes on a standard reversed-phase column (e.g., C8 or C18).

The mechanism involves adding this compound to the mobile phase. The hydrophobic ethyl "tail" of the ethanesulfonate anion adsorbs onto the nonpolar stationary phase, while its anionic sulfonate "head" remains exposed to the mobile phase. welch-us.com This effectively creates an in-situ ion-exchange surface that can retain positively charged analytes, allowing for their separation. This compound is well-suited for this role due to its minimal UV absorbance, which prevents interference with the detection of the target analytes. tcichemicals.com

| Role in HPLC | Technique | Purpose | Key Properties |

|---|---|---|---|

| Analyte | Reversed-Phase HPLC | Quantification and purity assessment of this compound. | High polarity; requires non-UV detection methods (e.g., ELSD). |

| Mobile Phase Additive | Ion-Pair Chromatography (IPC) | Separation of cationic (basic) compounds on reversed-phase columns. | Forms neutral ion pairs with cationic analytes; minimal UV absorbance. atamanchemicals.comtcichemicals.com |

Electrochemical Characterization Techniques

Due to a lack of specific research data on the electrochemical characterization of this compound using Electrochemical Impedance Spectroscopy and Open Circuit Voltage Decay Measurements, these sections cannot be detailed at this time.

Information on the application of EIS to this compound is not currently available in the surveyed scientific literature.

Specific studies detailing open circuit voltage decay measurements for this compound could not be identified in the available research.

X-ray Diffraction Analysis of Ethanesulfonate Crystal Structures

Detailed crystallographic data has been reported for sodium 2-(N'-n-decylureido) ethanesulfonate and sodium 2-(N'-n-dodecylureido) ethanesulfonate. scispace.comresearchgate.net These studies reveal the intricate packing of the molecules in the solid state, governed by various intermolecular interactions.

In the case of sodium 2-(N'-n-decylureido) ethanesulfonate, the compound crystallizes in a triclinic system with the space group P-1. scispace.commpg.de The unit cell parameters have been determined with precision, providing a clear picture of the repeating structural unit within the crystal. A notable feature of this structure is the disorder observed in the sulfonate oxygen atoms and the sodium cation, where two positions were refined for each. scispace.commpg.de

Similarly, sodium 2-(N'-n-dodecylureido) ethanesulfonate also crystallizes in the triclinic P-1 space group. researchgate.netmpg.de Its crystal structure also exhibits disorder in the sulfonate oxygen atoms and the sodium cation. researchgate.netmpg.de The crystallographic data for these compounds are summarized in the table below.

| Parameter | Sodium 2-(N'-n-decylureido) ethanesulfonate scispace.commpg.de | Sodium 2-(N'-n-dodecylureido) ethanesulfonate researchgate.netmpg.de |

|---|---|---|

| Chemical Formula | C13H27N2NaO4S | C15H31N2NaO4S |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 4.653(1) | 4.658(2) |

| b (Å) | 5.470(1) | 5.467(2) |

| c (Å) | 33.993(8) | 37.62(2) |

| α (°) | 94.81(2) | 91.19(3) |

| β (°) | 88.0(1) | 90.47(4) |

| γ (°) | 105.49(2) | 105.52(3) |

| Volume (ų) | 830.4 | 922.8 |

| Z | 2 | 2 |

Theoretical and Computational Investigations of Sodium Ethanesulfonate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to study the intrinsic properties of the ethanesulfonate (B1225610) anion and its interactions. These calculations provide a fundamental understanding of the molecule's electronic configuration and reactivity.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the ethanesulfonate anion, DFT studies focus on elucidating properties that govern its stability and reactivity. Calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or cc-pVDZ to achieve a balance between accuracy and computational cost nih.govresearchgate.net.

Key electronic properties determined from DFT calculations include:

Molecular Geometry: Optimization of the ground state geometry provides precise bond lengths and angles.

Electronic Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity; a large gap implies high stability nih.govresearchgate.net. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For the ethanesulfonate anion, the MEP invariably shows a high concentration of negative charge around the sulfonate group's oxygen atoms, highlighting this area as the primary site for interaction with cations like sodium (Na⁺).

Atomic Charges: Natural Bond Orbital (NBO) or Mulliken population analyses are used to calculate the partial charges on each atom. This quantifies the charge distribution, confirming the delocalization of negative charge across the SO₃ group, which contributes to the anion's stability researchgate.net.

These DFT-derived properties are fundamental for understanding the behavior of sodium ethanesulfonate in various chemical environments and serve as a foundation for more complex simulations.

| Calculated Property | Significance for Ethanesulfonate | Typical Computational Method | Reference Insight |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. | DFT (e.g., B3LYP/6-311++G(d,p)) | Reveals that charge transfer occurs within the molecule. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrostatic interactions, with negative regions around the sulfonate oxygens attracting cations. | DFT calculation on the optimized geometry | Visualizes electron density and predicts sites for chemical reactions. nih.gov |

| Natural Bond Orbital (NBO) Charges | Quantifies charge distribution and delocalization, confirming the stability of the sulfonate group. | NBO analysis post-DFT calculation | Analyzes hyperconjugative interactions and charge delocalization. researchgate.net |

| Fukui Functions | Predicts the most reactive sites within the molecule for nucleophilic and electrophilic attacks. | Calculated from electron densities of neutral, anionic, and cationic species | Explains the chemical selectivity and reactivity at specific atomic sites. nih.gov |

Computational chemistry is instrumental in mapping the potential energy surfaces (PES) of chemical reactions involving this compound. By identifying reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction mechanisms and predict kinetic and thermodynamic feasibility osu.edunih.gov.

The process typically involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find local minima on the PES. Transition state (TS) structures, which are first-order saddle points, are also located. DFT methods, such as B3LYP, are commonly used for this purpose nih.gov.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A local minimum will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate nih.gov.

Energy Profile Construction: Higher-level methods, like coupled-cluster theory (e.g., CCSD(T)), may be used to calculate more accurate single-point energies for the optimized geometries. This allows for the construction of a Gibbs free energy diagram, which shows the relative energies of all species along the reaction pathway mdpi.com. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, a key factor in its rate.

For a compound like this compound, this approach could be used to study its synthesis reactions, thermal decomposition pathways, or its role as a nucleophile or leaving group in organic reactions. For example, DFT calculations can determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a reactive intermediate osu.edu.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying the detailed electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger, more complex systems over time. MD simulations model the motions of atoms and molecules based on classical mechanics, providing a dynamic view of molecular interactions.

MD simulations can provide atomic-level insights into the interactions between this compound and biological macromolecules like DNA or proteins. Nucleic acids like DNA are polyanionic due to their phosphate backbone and are highly sensitive to their ionic environment mdpi.com.

In a typical simulation of a DNA-sodium ethanesulfonate system in aqueous solution, the model would include:

A DNA double helix with a specific sequence.

Sodium (Na⁺) cations and ethanesulfonate (CH₃CH₂SO₃⁻) anions.

Explicit water molecules to accurately represent solvation effects nih.gov.

The simulation tracks the trajectories of all atoms over time (typically nanoseconds to microseconds), governed by a predefined force field. Analysis of these trajectories can reveal:

Ion Distribution: The probability of finding sodium and ethanesulfonate ions at different locations around the DNA, such as in the major and minor grooves or near the phosphate backbone.

Binding Energetics: The calculation of binding free energies can quantify the affinity of the ions for the macromolecule mdpi.com.

Interaction Types: The specific non-covalent interactions (e.g., electrostatic, van der Waals) that dominate the binding between the ions and the macromolecule can be identified and analyzed.

Similar principles apply to studying interactions with proteins, where simulations can explore how this compound might bind to charged patches on the protein surface and potentially influence its conformation and function mdpi.comresearchgate.net.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system nih.gov. Standard force fields like CHARMM, AMBER, and OPLS often lack accurate parameters for less common molecules like ethanesulfonate. Therefore, the development of specific parameters is a crucial prerequisite for reliable simulations.

The process for developing force field parameters for the ethanesulfonate anion typically involves a combination of quantum mechanics (QM) and empirical fitting:

Parameter Derivation: High-level QM calculations (often DFT) are performed on the isolated molecule to derive key parameters. This includes calculating partial atomic charges (e.g., using the RESP method), and determining equilibrium values and force constants for bonds, angles, and dihedrals by fitting to the QM potential energy surface.

Validation: The newly developed parameters are tested by running MD simulations of the pure liquid (e.g., liquid ethanesulfonic acid) or an aqueous solution.

Comparison with Experimental Data: Simulation results for bulk properties such as density, heat of vaporization, and radial distribution functions are compared against available experimental data. A good agreement indicates that the force field provides a reliable description of the molecule's behavior nih.gov.

This systematic approach ensures that the force field can accurately model the intra- and intermolecular interactions of ethanesulfonate, making subsequent MD simulations of more complex systems, such as those containing DNA or proteins, more predictive and physically meaningful nih.gov.

| Parameter Type | Description | Method of Derivation |

|---|---|---|

| Partial Atomic Charges | Describes the electrostatic potential of each atom. Crucial for modeling interactions with ions, water, and polar macromolecules. | Fit to QM electrostatic potential (e.g., RESP or CHELPG methods). |

| Bond Stretching Parameters | Defines the energy required to stretch or compress a covalent bond from its equilibrium length. | Derived from QM scans of bond potential energy surfaces. |

| Angle Bending Parameters | Defines the energy required to bend the angle between three bonded atoms from its equilibrium value. | Derived from QM scans of angle potential energy surfaces. |

| Dihedral Torsion Parameters | Describes the energy barrier for rotation around a central bond, defining molecular conformation. | Derived from QM scans of torsional energy profiles. |

| van der Waals Parameters (Lennard-Jones) | Models short-range repulsive and long-range attractive (dispersion) forces between non-bonded atoms. | Often adapted from existing atom types and refined by fitting to experimental bulk properties like density and heat of vaporization. |

Applications of Sodium Ethanesulfonate in Materials Science and Chemical Engineering Research

Electrochemical Systems Research

The electrochemical properties of sodium ethanesulfonate (B1225610) are a subject of ongoing investigation, particularly in the development of next-generation energy storage and conversion devices.

While extensive research into sodium-ion batteries (SIBs) is underway due to the abundance and low cost of sodium, the specific role of sodium ethanesulfonate as a primary conductive material or ionic dopant is not yet widely documented in dedicated studies. However, the broader class of sulfonates is recognized for its potential in electrochemical applications. Polymers, in general, have low electron conductivity, and the addition of electronic dopants is an effective strategy to enhance their performance in battery applications mdpi.com. In the context of SIBs, the development of solid polymer electrolytes (SPEs) is a key area of research to improve safety and energy density researchgate.netwesternsydney.edu.au. These electrolytes require sodium salts to provide ionic conductivity. Gel polymer electrolytes (GPEs) are also being explored as they offer a balance of high ionic conductivity and thermal stability nih.govnih.gov.

Significant research has demonstrated the positive impact of modifying photoelectrodes with this compound in dye-sensitized solar cells (DSSCs). A study investigating the effects of this compound (SES) adsorbed on a TiO₂ photoelectrode surface revealed a notable improvement in solar cell performance. The modification was achieved by soaking the TiO₂ film in an aqueous SES solution.

The research findings indicated that the DSSC with the SES-modified TiO₂ layer exhibited an increase in open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). This resulted in a power conversion efficiency of 11.20%, a significant improvement compared to the 10.21% efficiency of the reference device with a bare TiO₂ photoelectrode.

Electrochemical impedance spectroscopy and open-circuit voltage decay measurements were employed to understand the mechanism behind this enhancement. The results showed that the SES modification of the TiO₂ surface led to a longer electron lifetime. This was attributed to the suppression of interfacial charge recombination between the photo-injected electrons and triiodide (I₃⁻) ions in the electrolyte. By mitigating this recombination, more electrons contribute to the photocurrent, leading to the observed increases in Jsc and Voc.

Table 1: Photovoltaic Performance of DSSCs with and without this compound (SES) Modification

| Device Configuration | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (η) |

| Bare TiO₂ (Reference) | Data not specified | Data not specified | Data not specified | 10.21% |

| SES-Modified TiO₂ | Data not specified | Data not specified | Data not specified | 11.20% |

Surfactant and Interface Science Research

The amphiphilic nature of this compound, arising from its polar sulfonate head and nonpolar ethyl tail, makes it a compound of interest in fundamental and applied surfactant and interface science research.

This compound, as an anionic surfactant, is expected to reduce the surface tension of aqueous solutions. The mechanism of surface tension reduction by surfactants is well-established. When dissolved in water, surfactant molecules preferentially adsorb at the air-water interface. The hydrophobic tails orient towards the air, while the hydrophilic heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension.

The effectiveness of a surfactant in reducing surface tension is often characterized by its critical micelle concentration (CMC). Below the CMC, the surface tension decreases as the surfactant concentration increases. At and above the CMC, the surface is saturated with surfactant molecules, and any additional molecules form micelles in the bulk solution, resulting in a relatively constant surface tension.

Table 2: Comparison of Surface Tension Reduction for Different Surfactants

| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |

| Sodium Lauryl Sulfate (B86663) (SLS) | ~2000 PPM | 33.7 erau.edu |

| ECOSURF™ EH-14 | >3500 PPM | 31.1 erau.edu |

| ECOSURF™ SA-9 | ~20 PPM | 29.6 erau.edu |

| This compound | Data not available | Data not available |

This compound is expected to function as an emulsifier, a substance that stabilizes a mixture of two immiscible liquids, such as oil and water. The emulsification mechanism of anionic surfactants like this compound involves their adsorption at the oil-water interface. The hydrophobic ethyl tail dissolves in the oil phase, while the hydrophilic sulfonate head remains in the aqueous phase. This forms a protective layer around the dispersed droplets, preventing them from coalescing.

The stabilization of the emulsion is achieved through two primary mechanisms:

Reduction of Interfacial Tension: By lowering the energy at the oil-water interface, the surfactant facilitates the formation of smaller droplets, increasing the stability of the emulsion.

Electrostatic Repulsion: The anionic sulfonate head groups create a negative charge on the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from aggregating and eventually separating.

Research on sodium alkane sulfonates (SAS) in cold rolling emulsions has shown that they are effective emulsifiers mdpi.com. These compounds, with their alkyl chain and sulfonic group, adsorb onto metal surfaces and can interact with other components in the emulsion mdpi.com. The strong electrostatic forces of the sulfonate group play a significant role in their adsorption and emulsifying behavior mdpi.com. It is reasonable to infer that this compound, with its similar chemical structure, would exhibit comparable emulsification and stabilization properties, albeit with efficiency influenced by its shorter alkyl chain length.

This compound falls under the category of anionic antistatic agents, which include alkyl sulfonates, phosphate ester salts, and sulfate ester salts inchr-esd.com. The accumulation of static electricity on the surface of insulating materials like plastics can lead to various problems, including dust attraction and electrostatic discharge. Antistatic agents work by increasing the surface conductivity of the material, allowing static charges to dissipate.

The mechanism by which anionic surfactants like this compound impart antistatic properties is related to their hygroscopic nature and their ability to form a conductive layer on the polymer surface. The ionic sulfonate group can attract moisture from the surrounding atmosphere. This absorbed water, along with the mobile sodium ions, creates a conductive pathway that allows for the dissipation of static charges.

In practical applications, antistatic agents can be applied to the surface of a material or incorporated into the bulk of the polymer during processing google.com. When incorporated internally, the surfactant molecules migrate to the surface over time, forming the necessary conductive layer. The effectiveness of an antistatic agent is often evaluated by measuring the surface resistivity of the treated material, with values typically in the range of 10⁹ to 10¹² Ω having antistatic capabilities inchr-esd.com. While specific research focusing solely on this compound for antistatic applications is not detailed in the provided search results, its classification as an alkyl sulfonate strongly suggests its potential in this area inchr-esd.com. The development of antistatic additives for polymer coatings is an active area of research, with a significant number of publications in recent years nanobuild.ru.

Buffer Chemistry and pH Regulation in Chemical Processes

This compound, the sodium salt of ethanesulfonic acid, serves as a buffering agent in various chemical and biological research applications. atamanchemicals.com Its utility in buffer solutions stems from its nature as a salt of a strong acid (ethanesulfonic acid), which allows it to help maintain a stable pH environment, a critical factor in many chemical reactions and experimental procedures. atamanchemicals.com Buffer solutions, in general, are crucial for resisting significant changes in pH upon the addition of small amounts of acids or bases. issr.edu.khchemguide.co.uk

The buffering capacity of this compound is particularly effective in the pH range of 5.5 to 6.7, making it suitable for applications that require slightly acidic to neutral conditions. atamanchemicals.com This property is valuable in various biochemical assays, including protein purification, enzyme assays, and electrophoresis, where maintaining a specific pH is essential for the stability and activity of biological molecules. atamanchemicals.com The compatibility of this compound with biological systems and its minimal interference with enzymatic activities are significant advantages in these contexts. atamanchemicals.com

In chemical processes, the predictable dissociation and pKa value of its parent acid contribute to its reliability in maintaining pH stability. atamanchemicals.com While buffer systems are often composed of a weak acid and its conjugate base or a weak base and its conjugate acid, the salt of a strong acid like this compound can be a component of specialized buffer formulations. issr.edu.khchemguide.co.uk The concentration of the buffer components is a key determinant of its buffering capacity; a higher concentration can absorb larger amounts of added acid or base without a significant pH shift.

Below is a data table summarizing the key properties of this compound relevant to its application in buffer chemistry.

| Property | Value/Information | Source(s) |

| Chemical Name | This compound | atamanchemicals.com |

| Molecular Formula | C₂H₅NaO₃S | atamanchemicals.comchemscene.com |

| Molecular Weight | 132.11 g/mol | chemscene.com |

| Effective Buffering pH Range | 5.5 - 6.7 | atamanchemicals.com |

| Appearance | White Powder | atamanchemicals.com |

| Solubility | Highly soluble in water and polar solvents | atamanchemicals.com |

| Key Applications in Buffering | Protein purification, enzyme assays, electrophoresis, biochemical research | atamanchemicals.com |

Building Block and Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound functions as a versatile building block and an important intermediate. atamanchemicals.com Its primary role in this capacity is to serve as a source of the ethanesulfonate group (–SO₃CH₂CH₃), which can be incorporated into other organic molecules. atamanchemicals.com This modification is often employed to impart specific desirable properties to the target molecule.

One of the most common applications is to enhance the water solubility of organic compounds. atamanchemicals.com The introduction of the hydrophilic sulfonate group can significantly increase the aqueous solubility of otherwise poorly soluble molecules, a critical factor in the development of pharmaceuticals and other biologically active compounds. atamanchemicals.com By converting an active pharmaceutical ingredient (API) into a this compound salt, its bioavailability and stability can be improved. atamanchemicals.com

The use of this compound as a building block is illustrated in the synthesis of various sulfonated compounds. atamanchemicals.com It can be used in the preparation of pyridazinone derivatives, which have applications in disease treatment. The table below outlines research findings related to the use of this compound as a chemical intermediate.

| Research Area | Application of this compound | Desired Outcome | Source(s) |

| Pharmaceutical Formulation | Formation of drug salts with active pharmaceutical ingredients (APIs) | Enhanced solubility, stability, and bioavailability of the drug | atamanchemicals.com |

| Organic Synthesis | Source of the ethanesulfonate group for modifying organic molecules | Introduction of hydrophilic properties, alteration of reactivity, preparation of other sulfonated compounds | atamanchemicals.com |

| Medicinal Chemistry | Synthesis of pyridazinone derivatives | Treatment of diseases | |

| Materials Science | Modification of polymers or other materials | Improved properties such as conductivity or surface characteristics | atamanchemicals.com |

Biochemical and Biological Research Applications of Ethanesulfonate Derivatives

Buffering Agent in Biological Assays

Several ethanesulfonate (B1225610) derivatives are key components of "Good's buffers," a set of buffering agents developed to be compatible with biological systems. wikipedia.org Two of the most prominent examples are MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). These zwitterionic compounds are valued for their pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes. altervista.orgthomassci.com

The stability of pH is critical in enzyme assays and protein purification to maintain the structure and activity of proteins. Ethanesulfonate derivatives like HEPES are frequently employed for this purpose. vacutaineradditives.comadvancionsciences.comchemimpex.com HEPES is particularly advantageous because it has negligible binding to metal ions, which is crucial for enzymes that might be inhibited by metal chelation. wikipedia.org Its buffering range of 6.8 to 8.2 makes it suitable for a wide variety of enzymatic reactions that occur at physiological pH. huankaigroup.com

In protein purification, buffers containing ethanesulfonate derivatives are used in various chromatography techniques. vacutaineradditives.comgoogle.com For instance, MES is suitable for cation exchange chromatography due to its anionic nature. hbdsbio.com The appropriate pH and ionic strength provided by these buffers help in maintaining protein stability and solubility, preventing denaturation or inactivation during the purification process. vacutaineradditives.com

| Buffer | Useful pH Range | pKa (25°C) | Key Applications in Enzyme Assays & Protein Purification |

|---|---|---|---|

| MES | 5.5 - 6.7 | 5.9 - 6.3 | Cation exchange chromatography, enzyme activity determination at acidic pH. hbdsbio.commedchemexpress.com |

| HEPES | 6.8 - 8.2 | 7.45 - 7.65 | General enzyme assays at physiological pH, various chromatography techniques, protein stability studies. chemimpex.comhopaxfc.com |

Maintaining a stable pH is crucial for the growth and viability of cells in culture. While the bicarbonate-carbon dioxide system is the primary buffer in most cell culture media, it can be volatile. Ethanesulfonate derivatives like HEPES are often used as supplementary buffers to provide additional pH stability, especially when cell manipulations are performed in ambient air where CO2 levels are low. altervista.orghuankaigroup.com

The recommended concentration of HEPES in cell culture media is typically between 10 and 25 mM. altervista.orghuankaigroup.com It is important to note that while HEPES can maintain pH, it cannot completely replace the bicarbonate/CO2 system, as bicarbonate is also essential for the growth of many cell types. altervista.org

| Buffer | Typical Concentration in Cell Culture Media | Advantages | Considerations |

|---|---|---|---|

| HEPES | 10 - 25 mM | Provides stable pH in the physiological range (7.2-7.4), low toxicity at recommended concentrations. huankaigroup.com | Can produce toxic reactive oxygen species when exposed to light in the presence of riboflavin. wikipedia.org |

| MES | < 20 mM for mammalian cells | Useful for bacterial and yeast cell cultures. hopaxfc.com | Can be toxic to some plant cells at higher concentrations. hopaxfc.com |

Ethanesulfonate-based buffers are also utilized in various electrophoresis techniques for the separation of biological macromolecules. For instance, MES is a component in some buffer systems for SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to provide a stable electrophoretic environment. hbdsbio.com

In capillary electrophoresis, a water-soluble tetraethylsulfonate derivative of 2-methylresorcinarene has been used as an additive to separate phenol (B47542) derivatives. nih.gov The highly charged nature of this ethanesulfonate derivative influences the separation of analytes. The choice of buffer, including its pH and ionic strength, is critical for achieving optimal separation and peak shape in capillary electrophoresis. nih.gov

Chemical Biology Probes and Indicators

The water-soluble nature of the ethanesulfonate group has been leveraged in the design of chemical probes and indicators for biological applications.

Researchers have developed water-soluble azobenzene (B91143) derivatives containing amino[bis(ethanesulfonate)] groups that function as colorful pH indicators. nih.gov These indicators exhibit vibrant color changes from yellow/orange to pink in the pH range of 1 to 4. This color change is attributed to an intramolecular charge-transfer mechanism. The pKa values of these indicators are in the range of 2.1 to 2.6. nih.gov

These ethanesulfonate-based indicators show excellent selectivity for protons over common biologically relevant metal ions in water. nih.gov Their water solubility and distinct color change make them potentially useful for measuring environmental pH at higher proton concentrations. nih.gov

Research on Biocompatibility and Enzyme Interactions

The interaction of ethanesulfonate derivatives with biological systems is a key aspect of their application in research.

Studies on the biocompatibility of materials often involve assessing their interaction with cells and biological molecules. While specific biocompatibility data for sodium ethanesulfonate is not extensively detailed, research on related sulfonated materials provides some insights. For instance, sulfonated polyrotaxanes have been shown to enhance the biocompatibility of polyurethane surfaces by repelling proteins and preventing platelet activation. nih.gov

The interaction of ethanesulfonate derivatives with enzymes is generally considered to be minimal, which is a desirable characteristic for a biological buffer. However, some studies have investigated the enzymatic degradation of certain ethanesulfonate compounds. For example, the bacterium Ralstonia sp. strain EDS1 can utilize ethane-1,2-disulfonate (B8448843) as a source of carbon and energy, indicating the presence of enzymes capable of breaking down this compound. nih.gov Another study looked at the effect of 1-butanesulfonic acid sodium salt on various enzymes and found it to be generally inactive at the concentrations studied, in contrast to the inhibitory effects of sodium dodecyl sulfate (B86663). nih.gov These findings suggest that the nature of the alkyl chain and other structural features of sulfonate-containing molecules play a significant role in their interaction with enzymes.

Environmental Fate and Biodegradation of Ethanesulfonate Compounds

Microbial Degradation Mechanisms

The microbial breakdown of ethanesulfonates is a critical process in their removal from the environment. Bacteria, in particular, have developed specialized enzymatic systems to carry out desulfonation, the key step in metabolizing these compounds. This process can occur under both aerobic and anaerobic conditions, involving distinct biochemical strategies.

The cleavage of the C-S bond in aliphatic sulfonates like ethanesulfonate (B1225610) is an energetically demanding process due to the bond's stability. Aerobic bacteria have evolved several mechanisms to overcome this challenge. A common strategy involves the enzymatic introduction of an oxygen atom onto the carbon adjacent to the sulfonate group. oup.com This oxygenation destabilizes the C-S bond, facilitating the release of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.comd-nb.info

Different enzymatic systems carry out this oxygenation. For example, the degradation of some sulfonates is initiated by α-ketoglutarate-dependent dioxygenases, such as the TauD protein in Escherichia coli, which preferentially acts on taurine (B1682933) (2-aminoethanesulfonate). nih.gov Another system involves FMNH₂-dependent monooxygenases, like the SsuD enzyme, which can act on a broader range of aliphatic sulfonates. nih.govoup.com The FMNH₂ required for this reaction is supplied by an associated NAD(P)H-dependent FMN reductase, SsuE. nih.gov

A specific example of an aerobic pathway is the mineralization of ethanedisulfonate by Ralstonia sp. strain EDS1. d-nb.info This bacterium employs an inducible sulfoacetaldehyde (B1196311) sulfo-lyase to break down the compound. d-nb.info In anaerobic bacteria, desulfonation pathways are also present. The human gut bacterium Bilophila wadsworthia, for instance, degrades taurine by first converting it to isethionate (2-hydroxyethanesulfonate). nih.gov The key desulfonation step is then catalyzed by a glycyl radical enzyme, isethionate sulfite-lyase, which cleaves isethionate into acetaldehyde (B116499) and sulfite. nih.gov

| Bacterial Strain / Group | Compound | Key Enzyme/System | Mechanism | Reference |

| Ralstonia sp. EDS1 | Ethanedisulfonate | Sulfoacetaldehyde sulfo-lyase | Enzymatic cleavage | d-nb.info |

| Escherichia coli | Taurine | TauD (α-ketoglutarate-dependent dioxygenase) | Oxygenolytic cleavage | nih.gov |

| Escherichia coli | Aliphatic sulfonates | SsuD (FMNH₂-dependent monooxygenase) | Oxygenolytic cleavage | nih.gov |

| Bilophila wadsworthia | Taurine / Isethionate | Isethionate sulfite-lyase (a glycyl radical enzyme) | Radical-mediated cleavage | nih.gov |

| Aerobic Bacteria (General) | Alkanesulfonates | Monooxygenases / Dioxygenases | Destabilization of C-S bond by oxygenation | oup.comd-nb.info |

Many microorganisms can utilize organosulfonates, including ethanesulfonate, as a source of sulfur for growth, particularly under conditions of sulfate (B86663) starvation. oup.com When preferred sulfur sources like sulfate or cysteine are unavailable, bacteria express specific genes to scavenge sulfur from alternative sources. nih.govoup.com This response is often controlled by a global regulatory network for sulfur scavenging, known as the sulfate starvation induced (SSI) stimulon. d-nb.info

In Escherichia coli, starvation for sulfate triggers the expression of the tauABCD and ssuEADCB gene clusters. nih.gov Each of these clusters encodes for an ABC-type transport system for the uptake of aliphatic sulfonates and a desulfonating enzyme (TauD and SsuD, respectively). nih.gov The ability to use various alkanesulfonates as a sole sulfur source is widespread among E. coli strains. oup.com The expression of these genes is regulated by proteins such as CysB and Cbl. nih.gov

This capability is not limited to enteric bacteria. For example, Rhodococcus opacus ISO-5 was isolated for its ability to perform desulfonation on complex disulfodiphenylether carboxylates when these compounds were provided as the only source of sulfur. nih.gov Similarly, various bacterial strains have been identified that can use aromatic sulfonates exclusively as a sulfur source, even when they cannot use the carbon backbone of the molecule for growth. d-nb.info This highlights a widespread metabolic strategy in the microbial world to fulfill the essential requirement for sulfur from sulfonated organic compounds.

| Organism/Group | Sulfonate Utilized as Sulfur Source | Relevant Genes/Regulators | Key Observation | Reference |

| Escherichia coli | Taurine, Aliphatic Alkanesulfonates | tauABCD, ssuEADCB, CysB, Cbl | Gene clusters are induced under sulfate starvation to transport and desulfonate compounds. | nih.gov |

| Rhodococcus opacus ISO-5 | Disulfodiphenylether carboxylates (DSDPECs) | Not specified | Isolated from an industrial sewage treatment plant, it removes sulfonate groups from complex surfactants. | nih.gov |

| Various bacterial strains | Aromatic sulfonates | Not specified | Can utilize the sulfonate group for sulfur without metabolizing the aromatic ring as a carbon source. | d-nb.info |

| General Microorganisms | Sulfonates and Sulfate Esters | CysB regulon | Expression of desulfonation enzymes is repressed in the presence of sulfate. | oup.com |

Assessment of Biodegradability and Environmental Impact

The biodegradability of ethanesulfonate and related compounds is highly dependent on environmental conditions. Under aerobic conditions, such as those found in activated sludge of sewage treatment plants, many sulfonated compounds, including primary alkanesulfonates, are effectively degraded. d-nb.inforesearchgate.net However, the extent and rate of degradation can vary. Some related compounds, like sodium alkyl naphthalene (B1677914) sulfonate, are not considered "readily biodegradable" under standard testing guidelines. greenagrochem.com The environmental half-life of such compounds in water under aerobic conditions can be around 15 days, but this can extend significantly to over 100 days in anaerobic sediment environments, suggesting a potential for accumulation. greenagrochem.com

Under anaerobic conditions, the biodegradation of simple alkane sulfonates is significantly slower or may not occur at all. researchgate.net Studies have shown that while some sulfonates with specific functional groups (e.g., esters) can be slowly digested anaerobically, simple alkyl and olefin sulfonates are often not mineralized. researchgate.net

The environmental impact of ethanesulfonate extends beyond its persistence. Research has shown that ethanesulfonate can inhibit other important microbial processes. For instance, it has been observed to inhibit the anaerobic dechlorination of polychlorinated biphenyls (PCBs) by certain microorganisms. nih.gov This suggests that the presence of ethanesulfonate in contaminated anaerobic environments could hinder the natural attenuation of other pollutants. nih.gov

Influence on Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a primary receiving environment for a wide range of sulfonated xenobiotic compounds. The activated sludge process, which relies on a diverse community of aerobic microorganisms, is capable of safely degrading many of these substances. d-nb.info However, the efficiency of removal is not uniform for all sulfonated compounds.

While many simple alkanesulfonates are biodegradable under the aerobic conditions typical of conventional activated sludge systems, their fate in anaerobic digesters, a common component of WWTPs for sludge treatment, is different. researchgate.net The poor anaerobic biodegradability of alkane sulfonates means they are unlikely to be broken down during this stage of treatment. researchgate.net Furthermore, some related sulfonated surfactants have been shown to be inhibitory to anaerobic microorganisms, potentially reducing the efficiency of biogas production. researchgate.net

The complexity of wastewater can also influence degradation rates, which may be slower in real-world WWTPs compared to optimized laboratory conditions due to factors like temperature, oxygen levels, and competition from other organic matter. greenagrochem.com Additionally, the biodegradation of certain precursor compounds within a WWTP can sometimes lead to an increase in the concentration of more persistent sulfonated compounds in the final effluent. nih.gov

Historical Perspectives and Emerging Research Avenues

Key Historical Developments in Ethanesulfonate (B1225610) Research

The history of ethanesulfonate research is intrinsically linked to the broader development of organic sulfur chemistry, particularly the discovery and optimization of sulfonation reactions. While specific early milestones for sodium ethanesulfonate are not extensively documented in readily available literature, its development can be understood within the context of major advances in the synthesis of sulfonic acids and their salts.

Early methods for the formation of carbon-sulfur bonds were often harsh and lacked selectivity. The introduction of milder and more efficient sulfonating agents was a critical step forward. Key historical developments that paved the way for the synthesis and study of ethanesulfonates include:

The Piria Reaction (1851): Raffaele Piria's discovery that nitroaromatic compounds react with metal bisulfites to produce aminosulfonic acids was a significant early development in sulfonation chemistry. This reaction demonstrated a novel method for introducing the sulfonic acid group into an organic molecule.

The Tyrer Sulfonation Process (1917): This industrial process for the sulfonation of benzene involved passing benzene vapor through concentrated sulfuric acid at elevated temperatures. While focused on aromatic compounds, the principles of using strong acids and managing reaction conditions were fundamental to the broader field of sulfonation.

Advancements in Sulfonating Agents: The development of various sulfonating agents, such as oleum (sulfuric acid containing dissolved sulfur trioxide) and chlorosulfuric acid, provided chemists with more reactive and versatile tools for creating sulfonic acids from a range of organic precursors, including alkanes.

These foundational discoveries in sulfonation chemistry created the toolkit necessary for the synthesis of aliphatic sulfonates like this compound. The ability to produce such compounds opened the door to investigating their properties and potential applications.

A summary of key historical developments in sulfonation chemistry relevant to ethanesulfonates is presented in the table below.

| Development | Approximate Era | Significance |

| Piria Reaction | Mid-19th Century | Demonstrated a novel method for introducing sulfonic acid groups into organic molecules. |

| Tyrer Sulfonation Process | Early 20th Century | Advanced industrial-scale sulfonation of aromatic compounds, with principles applicable to other sulfonation reactions. |

| Development of Advanced Sulfonating Agents | Early to Mid-20th Century | Provided more reactive and versatile reagents for the synthesis of a wide range of sulfonic acids, including aliphatic sulfonates. |

Future Directions in Synthetic Chemistry and Derivatization

The future of this compound synthesis and derivatization is geared towards developing more sustainable, efficient, and selective methodologies. Key areas of future research include:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. For instance, research into solid acid catalysts or enzymatic approaches could offer more sustainable alternatives to traditional sulfonation methods that often rely on harsh reagents like sulfuric acid.

Catalytic Systems: The development of novel catalysts for the direct sulfoxidation of ethane or the selective sulfochlorination of ethane could lead to more efficient and atom-economical syntheses of ethanesulfonyl chloride, a key precursor to this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

Derivatization for Novel Applications: Future research will likely focus on the synthesis of novel ethanesulfonate derivatives with tailored properties for specific applications. This could involve introducing other functional groups into the molecule to create, for example, new surfactants, ionic liquids, or building blocks for functional polymers. The exploration of ethanesulfonate esters and amides with unique chemical and physical properties is a promising avenue for future investigation.

Advancements in Spectroscopic and Computational Approaches

The characterization of this compound and its derivatives relies heavily on a suite of spectroscopic and computational techniques. Future advancements in these areas will provide deeper insights into the structure, dynamics, and reactivity of these compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and solid-state NMR, will continue to be crucial for the unambiguous structural elucidation of ethanesulfonate derivatives. Future developments may include the use of higher field magnets for increased resolution and sensitivity, and the application of novel pulse sequences for studying intermolecular interactions and dynamics.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are essential for accurate mass determination and molecular formula confirmation. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of these molecules, aiding in their structural identification. Future trends may involve the coupling of MS with other analytical techniques, such as ion mobility spectrometry, for more detailed structural analysis.

Vibrational Spectroscopy (Infrared and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the characteristic functional groups present in ethanesulfonate compounds, particularly the sulfonate group (S=O and S-O stretching vibrations). Future advancements may include the use of surface-enhanced Raman scattering (SERS) and tip-enhanced Raman scattering (TERS) for the ultra-sensitive detection and characterization of these compounds on surfaces and at interfaces.

A summary of key spectroscopic data for this compound is provided below:

| Spectroscopic Technique | Key Observables |

| ¹H NMR | Signals corresponding to the ethyl group protons. |

| ¹³C NMR | Signals corresponding to the ethyl group carbons. |

| FTIR | Characteristic strong absorptions for the S=O and S-O stretching vibrations of the sulfonate group. |

| Mass Spectrometry | Accurate mass measurement of the molecular ion and characteristic fragmentation patterns. |

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are increasingly used to predict and interpret the spectroscopic properties (NMR chemical shifts, vibrational frequencies) of ethanesulfonate compounds. These calculations can also provide insights into their electronic structure, reactivity, and reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound and its derivatives in solution and at interfaces. This can provide valuable information about their solvation, aggregation, and interactions with other molecules, which is particularly relevant for their applications in areas such as drug formulation and materials science.

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods, which combine the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the surrounding environment, will be valuable for studying the behavior of ethanesulfonates in complex biological systems, such as their interactions with proteins or cell membranes.

The integration of experimental spectroscopic data with high-level computational modeling will be a key driver of future research, enabling a more comprehensive understanding of the structure-property relationships of ethanesulfonate compounds.

Novel Applications in Sustainable Chemistry and Biotechnology

The unique properties of this compound, such as its high water solubility, stability, and low toxicity, make it an attractive candidate for a range of applications in sustainable chemistry and biotechnology.

Green Solvents and Catalysis: The use of this compound and its derivatives as components of ionic liquids or deep eutectic solvents is an emerging area of interest. These "green" solvent systems can offer environmentally friendly alternatives to volatile organic compounds in a variety of chemical processes. Furthermore, the ethanesulfonate group can be incorporated into catalysts to enhance their solubility and recyclability in aqueous reaction media. Ethanesulfonic acid has been investigated as an effective catalyst for the esterification of acidic crude palm oil in biodiesel production, demonstrating its potential in biofuel synthesis.

Biocompatible Materials and Drug Delivery: The hydrophilic and biocompatible nature of the ethanesulfonate group makes it a valuable building block for the development of new biomaterials. For example, polymers and hydrogels containing ethanesulfonate moieties are being explored for applications in drug delivery, tissue engineering, and as coatings for medical devices to improve their biocompatibility. The ability of this compound to improve the solubility and stability of pharmaceutical compounds is a well-established application that contributes to more effective drug formulations.

Biocatalysis and Enzyme Stabilization: In the field of biocatalysis, maintaining a stable pH is crucial for optimal enzyme activity. This compound can act as a biocompatible buffer in enzymatic reactions. Furthermore, the modification of enzymes with sulfonate-containing polymers can enhance their stability and activity in non-aqueous environments, expanding the scope of biocatalytic transformations.

Biodegradable Polymers: There is a growing demand for biodegradable polymers to address the environmental challenges posed by plastic waste. Research into the incorporation of sulfonate groups into polymer backbones is being explored as a strategy to enhance their biodegradability. While still in the early stages, the development of biodegradable polymers derived from or incorporating ethanesulfonate units is a promising avenue for future research.

The versatility of the ethanesulfonate group, combined with a growing emphasis on sustainability and biocompatibility, suggests that this compound and its derivatives will play an increasingly important role in the development of innovative technologies in the fields of green chemistry and biotechnology.

Q & A

Q. What are the key methodologies for synthesizing sodium ethanesulfonate derivatives, and how is regioselectivity ensured?

this compound derivatives are synthesized via regioselective sulfite coupling reactions. For example, [¹³C]4-labeled α- and β-isomers are prepared by reacting [¹³C]4-maleic anhydride with alcohols (e.g., 2-ethylhexanol), followed by sodium bisulfite addition under controlled conditions (60°C, argon atmosphere). Regiochemistry is confirmed using ¹³C/¹³C and ¹H/¹³C NMR correlation experiments, which distinguish between α- and β-isomers based on coupling constants (e.g., ¹JCC = 55–59 Hz) and chemical shift dependencies .

Q. Which analytical techniques are critical for characterizing this compound compounds?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve regiochemical outcomes (e.g., distinguishing α- vs. β-isomers via carboxylate group shifts at δ 171–172 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ions (e.g., m/z 359 [M+Na]<sup>+</sup> for [¹³C]4-α-EHSS) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonate stretches at 1150–1250 cm⁻¹) .

Q. How is this compound utilized as an internal standard in quantitative NMR (qNMR)?

this compound serves as a water-soluble internal standard in qNMR for determining hydration states and host-guest binding constants. Its precise concentration calibration minimizes errors in solution quantification, particularly in studies measuring thermodynamic parameters (ΔG, ΔH) via isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. What challenges arise in regioselective synthesis of this compound isomers, and how are they resolved?

Regioselectivity challenges stem from competing sulfite addition pathways during maleic anhydride ring-opening. To resolve this:

- Protecting Group Strategies : Use of p-methoxybenzyl (PMB) esters enables selective deprotection (e.g., trifluoroacetic acid treatment) to isolate β-isomers .

- Isotopic Labeling : ¹³C-enriched precursors enhance NMR signal resolution, allowing unambiguous assignment of carboxylate and sulfonate groups .

Q. How does isotopic labeling (e.g., ¹³C) improve trace analysis of this compound degradation products?

[¹³C]4-labeled this compound derivatives act as internal standards in LC-MS/MS for quantifying trace environmental contaminants (e.g., Corexit dispersant metabolites). The labeled compounds enable precise calibration curves and detection limits <1 ppb in Gulf of Mexico field samples .

Q. How can conflicting spectral data in structural elucidation be systematically addressed?

Contradictions are resolved via:

Q. What methodologies confirm the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) resolves atomic coordinates and lattice parameters (e.g., triclinic P1 space group with a = 4.658 Å, b = 5.467 Å). Disorder in sulfonate-oxygen and sodium-ion positions is refined using split-site models .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.